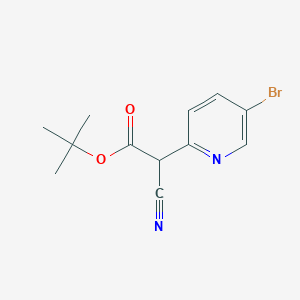

tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate

Description

tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate (CAS: 831203-34-0) is a brominated pyridine derivative featuring a cyanoacetate ester functional group. Its molecular formula is C₁₂H₁₃BrN₂O₂, with a molecular weight of approximately 297.15 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromine atom, which facilitates cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig reactions) for constructing complex molecules .

Properties

IUPAC Name |

tert-butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJMVMLMMGJZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695635 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831203-34-0 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound is carried out using large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: : Substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: : Reduction typically results in the formation of amines.

Substitution: : Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

The compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications. The cyanoacetate group is known for its role in the synthesis of heterocycles, which are prevalent in pharmaceuticals. Research indicates that derivatives of tert-butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate may exhibit biological activities such as anti-inflammatory and anticancer properties .

1.2 Biological Activity

Studies have shown that this compound can interact with various biological targets, influencing metabolic pathways and enzyme activities. For instance, it has been investigated for its effects on cancer cell lines, demonstrating potential cytotoxicity against HeLa cells with IC50 values indicating significant activity . The presence of the bromine atom allows for specific labeling in biological studies, enhancing its utility as a probe molecule.

Chemical Reactivity and Synthesis

2.1 Reaction Mechanisms

The compound's structure facilitates various chemical reactions, making it an attractive target for synthetic chemists. Its synthesis typically involves several steps, including the reaction of pyridines with cyanoacetate derivatives under specific conditions to yield high-purity products .

Table 1: Synthetic Routes and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cyclization | Reflux in ethanol | 85% |

| Alkylation | Room temperature | 75% |

| Esterification | Acidic conditions | 90% |

These synthetic routes highlight the compound's versatility as a precursor for further modifications.

Applications in Materials Science

3.1 Functional Materials Development

The unique structural characteristics of this compound make it suitable for developing functional materials. The bulky tert-butyl group can influence the physical properties of polymers or other materials when incorporated into composite systems.

3.2 Coordination Chemistry

Due to the presence of nitrogen in the pyridine ring, this compound can act as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit interesting catalytic properties or electronic characteristics.

Case Studies

4.1 Anticancer Activity Study

In a study examining the anticancer potential of various pyridine derivatives, this compound was tested against several cancer cell lines, including HeLa and MCF-7. The results indicated that modifications to the bromine position significantly affected biological activity, suggesting that structural optimization could enhance efficacy .

4.2 In Vivo Studies

Further investigations into the in vivo effects of this compound revealed promising results in reducing tumor growth in animal models when administered at specific dosages, indicating its potential as a lead compound for drug development.

Mechanism of Action

The mechanism by which tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are typically related to the biological activity of the final drug product.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate, a comparative analysis with structurally analogous compounds is provided below:

Table 1: Structural and Commercial Comparison of Analogous Compounds

Key Comparative Insights

Halogen Substitution (Br vs. Bromine’s larger atomic radius also makes it a superior leaving group in nucleophilic substitution reactions, a critical factor in medicinal chemistry .

Heterocyclic Ring System (Pyridine vs. Pyrimidine):

- The pyrimidine derivative (CAS: 1114830-16-8) replaces the pyridine ring with a pyrimidine system, introducing a second nitrogen atom. This modification increases the ring’s electron-deficient character, altering its reactivity in electrophilic aromatic substitution and hydrogen-bonding interactions. Such differences may influence its suitability for targeting specific enzymes or receptors in drug design .

- The pyridine-based bromo compound retains a single nitrogen atom, balancing electronic effects and steric demands, which is advantageous in palladium-catalyzed cross-coupling reactions .

Commercial Availability: The discontinuation of this compound highlights supply chain vulnerabilities for brominated intermediates, possibly due to synthesis challenges (e.g., handling bromine’s toxicity or cost). Researchers may need to substitute it with the chlorine analog or explore pyrimidine-based alternatives .

Purity and Applications:

- All listed compounds exhibit high purity (≥95%), ensuring reliability in synthetic workflows. The bromopyridine and bromopyrimidine derivatives are explicitly cited as “medical intermediates,” underscoring their roles in developing bioactive molecules .

Biological Activity

tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate (CAS No. 831203-34-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : CHBrNO

- Molecular Weight : 297.15 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 375.0 ± 37.0 °C at 760 mmHg

- Melting Point : Not available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases, which are crucial in cellular signaling and metabolism.

Pharmacological Profile

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Anticancer Activity :

- In vitro studies indicate that this compound exhibits significant cytotoxic effects against cancer cell lines, particularly those associated with breast cancer (MDA-MB-231) and other malignancies.

- The compound demonstrated an IC value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent growth inhibition compared to non-cancerous cell lines (MCF10A), which showed a significantly lower sensitivity .

-

Inhibitory Effects on Kinases :

- The compound has been studied for its inhibitory effects on calmodulin-dependent kinases (CaMKs), particularly CaMK1D, which plays a role in insulin signaling and metabolic regulation .

- It has shown promise in restoring insulin sensitivity in diet-induced obesity models, suggesting its potential application in diabetes management.

- Selectivity and Toxicity :

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound in a mouse model of triple-negative breast cancer (TNBC). Mice treated with the compound exhibited a significant reduction in tumor size and weight compared to control groups, alongside improved survival rates .

Case Study 2: Metabolic Regulation

In another investigation, the compound was administered to mice on a high-fat diet to assess its impact on metabolic parameters. Results indicated that treatment led to reduced blood glucose levels and improved insulin sensitivity, supporting its role as a potential therapeutic agent for metabolic disorders .

Summary of Biological Activities

| Activity Type | Assessed Model | IC Value | Observations |

|---|---|---|---|

| Anticancer | MDA-MB-231 Cell Line | 0.126 μM | Significant growth inhibition observed |

| Kinase Inhibition | In vitro assays | Not specified | Inhibition of CaMK1D; potential for diabetes treatment |

| Metabolic Regulation | Diet-induced obesity model | Not specified | Improved insulin sensitivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.